![molecular formula C23H23N3O2 B2603600 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 537011-51-1](/img/structure/B2603600.png)
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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Overview
Description
“N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyridin-2-amine group and a 3,4-dimethoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” is complex, with multiple functional groups. The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3,4-dimethoxyphenyl group is a benzene ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities .
Anticancer Activity
Some indole derivatives have shown potential in the treatment of cancer. For instance, a compound similar to the one induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Anti-HIV Activity
Indole derivatives have been studied for their potential as anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities, which could be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities, which could make them useful in the development of new antibiotics .
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Indole derivatives are known to interact with their targets and cause changes that can result in various biological activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of an indole derivative’s action can vary depending on the specific compound and its biological activity. For example, some indole derivatives have been shown to have inhibitory activity against certain viruses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. Specific details would depend on the particular compound .
Future Directions
The future directions for research on “N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, compound 7d has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJFFKHQLTZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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